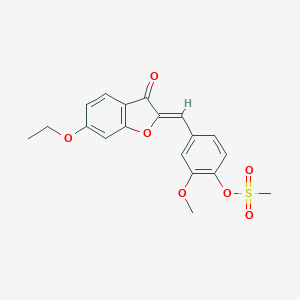
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl methanesulfonate is a useful research compound. Its molecular formula is C19H18O7S and its molecular weight is 390.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Sulfonate Compounds
- Self-Assembly and Structural Analysis : Diethyltin(methoxy)methanesulfonate has been shown to react with t-butylphosphonic acid, leading to the formation of three-dimensional self-assemblies. These compounds demonstrate significant structural motifs and are characterized by their sulfonate and phosphonate binding modes, showcasing the potential of sulfonate compounds in the synthesis of complex structures (Shankar et al., 2011).
Bioactivity and Chemical Reactions
Selective Hydrolysis : Research on methanesulfonate esters highlights the selective hydrolysis processes that can be applied to these compounds. Such studies are crucial for understanding the chemical behavior of sulfonates under various conditions, which could be relevant for the manipulation and synthesis of specific sulfonate derivatives (Chan et al., 2008).
Enzymatic Activity in Microbial Metabolism : Methanesulfonic acid, a related compound, is utilized by aerobic bacteria as a sulfur source, indicating the biological relevance and potential biotechnological applications of sulfonates. This showcases the role of sulfonate compounds in microbial metabolism and their potential in bioremediation or bioengineering applications (Kelly & Murrell, 1999).
Catalysis and Synthesis Techniques
- High-Performance Polysulfone Synthesis : A novel approach using ionic liquid/zwitterion as a reaction medium has been developed for the efficient synthesis of polysulfones, demonstrating the role of sulfonate intermediates in producing materials with high molecular weight and yield. This highlights the importance of sulfonate compounds in the development of advanced materials (Shinde & Rode, 2017).
Insecticidal Applications
- Synthesis and Bioactivity of Novel Insecticides : Research into novel insecticides has led to the synthesis of compounds such as 4-[(sec-Butylidene-hydrazono)-(4-chlorophenyl)-methyl]-phenyl methane sulfonate (ZJ0967), showcasing the potential of sulfonate derivatives in agricultural applications. These compounds exhibit high insecticidal activity against various pests, indicating the versatility of sulfonate compounds in developing new pest control solutions (Wei, 2008).
Eigenschaften
IUPAC Name |
[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-4-24-13-6-7-14-16(11-13)25-18(19(14)20)10-12-5-8-15(17(9-12)23-2)26-27(3,21)22/h5-11H,4H2,1-3H3/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWKRZSIVPPNAS-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-butan-2-yl-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B357294.png)
![2-amino-N-isopentyl-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357295.png)
![2-amino-N-isopentyl-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357297.png)
![2-amino-1-(4-methoxybenzyl)-N-(2-thienylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357299.png)
![2-amino-N-isobutyl-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357300.png)
![2-amino-1-(3-bromophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357303.png)
![Ethyl 4-[2-amino-3-(butan-2-ylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate](/img/structure/B357306.png)
![2-amino-1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357308.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357310.png)
![3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B357311.png)
![3-((3-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B357314.png)
![Butan-2-yl 2-amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B357315.png)
![benzyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B357316.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B357318.png)